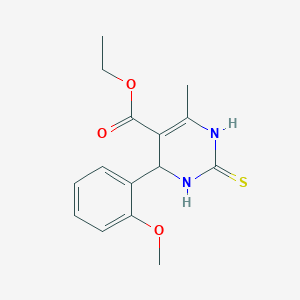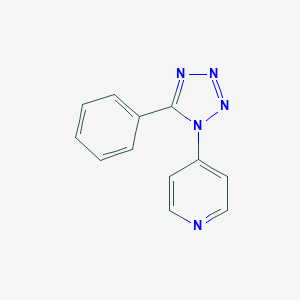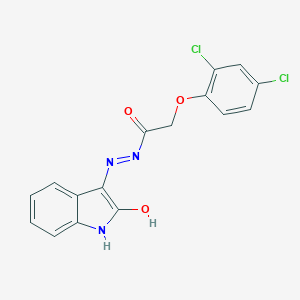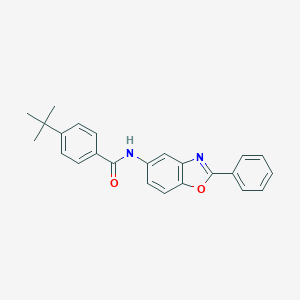![molecular formula C16H9ClFNO2 B414465 (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B414465.png)
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a fluoro-substituted benzylidene group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 4-chloroacetophenone can react with formamide under acidic conditions to form the oxazole ring.
-
Introduction of the Benzylidene Group: : The benzylidene group can be introduced via a condensation reaction between the oxazole derivative and 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : Reduction of the oxazole ring or the benzylidene group can yield various reduced forms of the compound, such as dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted phenyl or benzylidene derivatives.
科学研究应用
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
-
Biological Research: : It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein.
相似化合物的比较
Similar Compounds
2-(4-Chloro-phenyl)-4H-oxazol-5-one: Lacks the benzylidene group, which may reduce its biological activity.
4-(4-Fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro-phenyl group, which may affect its binding properties.
Uniqueness
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. The combination of these groups with the oxazole ring makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H9ClFNO2 |
|---|---|
分子量 |
301.7g/mol |
IUPAC 名称 |
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-5-3-11(4-6-12)15-19-14(16(20)21-15)9-10-1-7-13(18)8-2-10/h1-9H/b14-9- |
InChI 键 |
NBZBYTRKXVDUEC-ZROIWOOFSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
手性 SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-7-nonyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414383.png)

![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)

![N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)

![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)

![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)

